2,3-Dichloropyridine 1-oxide

Vue d'ensemble

Description

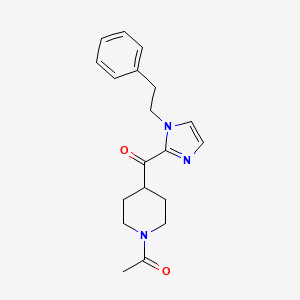

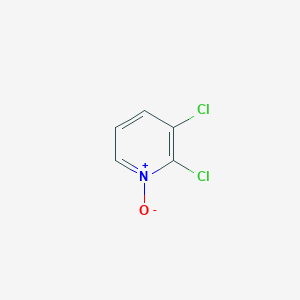

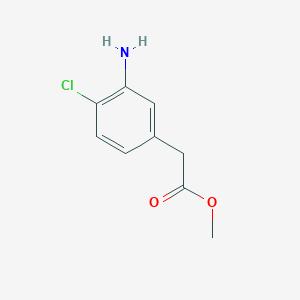

2,3-Dichloropyridine 1-oxide is a chemical compound with the CAS Number: 53976-65-1. It has a molecular weight of 163.99 and its molecular formula is C5H3Cl2NO .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H3Cl2NO . The molecular weight is 163.99 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in an inert atmosphere .Applications De Recherche Scientifique

Oxidation and Catalysis

2,3-Dichloropyridine N-oxide is instrumental in various oxidation processes. In gold(I)-catalyzed oxidations, it serves as a novel oxygen transfer reagent, facilitating the transformation of alkynes to 1,2-dicarbonyls without the need for acid additives. This method is effective for various alkyne substrates, including ynamides and alkynyl ethers/thioethers, and allows the synthesis of six-membered azaheterocycles and natural 1,2-diketones (Dubovtsev et al., 2019).

Chemical Synthesis

In the field of chemical synthesis, 2,3-dichloropyridine N-oxide is used in selective alkoxycarbonylation processes with carbon monoxide, alcohols, and palladium catalysts. This results in the selective production of alkyl 3-chloropicolinates or dialkyl pyridine-2,3-dicarboxylates (Bessard & Roduit, 1999). Additionally, its application in gold(I)-catalyzed oxidative annulation leads to the generation of aminooxazoles with reversed regioselectivity, offering a variety of sulfonyl-protected alkylamino groups (Zimin et al., 2020).

Photocatalysis

2,3-Dichloropyridine N-oxide is also significant in photocatalysis. For example, ruthenium complexes using this compound can catalyze alkane oxidation under visible light irradiation, showcasing its potential in photoassisted oxygenation applications (Yamaguchi et al., 2004).

Coordination Chemistry

In coordination chemistry, 2,3-dichloropyridine N-oxide is used to synthesize heteronuclear complexes, which exhibit unique physico-chemical properties and have applications in generating mixed metal oxides (Lazarescu et al., 2011).

Organic and Polymer Chemistry

This compound plays a role in organic and polymer chemistry as well. For instance, in the synthesis of novel polyimide ionomers, 2,3-dichloropyridine N-oxide is used as an ionic monomer, leading to polymers with excellent solubility and high thermal stability (Xing-zhong, 2010).

Charge-Transfer Complexes

The study of charge-transfer complexes involving substituted pyridine N-oxides, including 2,3-dichloropyridine N-oxide, helps in understanding ionization potentials and electronic interactions in various chemical systems (Shaforost et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,3-Dichloropyridine 1-oxide is the alkyne functional group present in various organic compounds . The compound acts as an oxygen transfer reagent, facilitating the oxidation of alkynes to 1,2-dicarbonyls .

Mode of Action

This compound interacts with its targets through a gold(I)-catalyzed oxidation process . This interaction results in the conversion of alkynes to 1,2-dicarbonyls . The process occurs in the absence of any acid additives and under mild conditions . The strategy is also effective for ynamides, alkynyl ethers/thioethers, and substrates bearing highly acid-sensitive groups .

Biochemical Pathways

The action of this compound affects the biochemical pathway of alkyne oxidation. The compound facilitates the transformation of alkynes to 1,2-dicarbonyls . This transformation can have downstream effects on various biochemical processes, particularly those involving the use of 1,2-dicarbonyls.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of alkynes to 1,2-dicarbonyls . This transformation can lead to changes in the chemical structure and properties of the affected compounds, potentially influencing various biochemical processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to facilitate the oxidation of alkynes to 1,2-dicarbonyls occurs under mild conditions and in the absence of acid additives . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially impact the compound’s action.

Propriétés

IUPAC Name |

2,3-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKISXFIMCWMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618017 | |

| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53976-65-1 | |

| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)